Product packaging for 3-Azido-amsa(Cat. No.:CAS No. 125783-39-3)

3-Azido-amsa

Cat. No.: B164133
CAS No.: 125783-39-3
M. Wt: 470.9 g/mol
InChI Key: XVFIYUXZQUOUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Azido-AMSA (N-[4-(3-azido-9-acridinyl)amino-3-methoxyphenyl) methanesulfonamide) is a photoaffinity labeling derivative of the investigational antitumor acridine drug AMSA (amsacrine) . This compound is designed as a molecular probe to investigate the precise binding mechanisms and site specificity of acridine-based drugs with DNA . Unlike the parent compound AMSA, which binds to DNA non-covalently via intercalation, the azido group of this compound allows for the formation of covalent photoadducts with DNA upon photoirradiation . This key feature enables researchers to "trap" and study the transient drug-DNA complexes that are central to the mechanism of action of this class of compounds, which includes promising activity against refractory childhood leukemias . The primary research application of this compound is to elucidate the exact mechanism of mutagenesis and the base specificity of acridine intercalators . Studies irradiating the compound with simple nucleophiles, mononucleosides, and DNA have suggested that its activated nitrene intermediate reacts with the exocyclic amino groups of guanosine, adenosine, and cytidine . This makes it a critical tool for mass spectrometry-based research aimed at identifying the precise molecular structure of drug-DNA adducts and understanding frameshift mutagenesis . This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN6O3S B164133 3-Azido-amsa CAS No. 125783-39-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

125783-39-3

Molecular Formula

C21H19ClN6O3S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H

InChI Key

XVFIYUXZQUOUGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

Other CAS No.

125783-39-3

Synonyms

3-azido-AMSA
3-azidoamsacrine
N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide

Origin of Product

United States

Molecular Interactions of 3 Azido Amsa with Nucleic Acids

DNA Binding Mechanisms

3-Azido-amsa, much like its parent compound m-AMSA, demonstrates a dual mode of non-covalent interaction with DNA, involving both intercalation and association with the minor groove. nih.gov

Minor Groove Association

In addition to intercalation, this compound is also capable of binding to the minor groove of the DNA helix. nih.govnih.gov This type of interaction is characteristic of molecules that are isohelical and possess a crescent shape, allowing them to fit snugly within the minor groove. beilstein-journals.org The binding in the minor groove is typically stabilized by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.org Studies have shown that minor groove binders can influence the effects of topoisomerase II-targeted drugs, suggesting a complex interplay between different binding modes and biological outcomes. nih.gov For amsacrine (B1665488) derivatives, the anilino side chain is thought to play a significant role in these minor groove interactions. nih.gov

Influence on DNA Viscosity and Conformational Dynamics

The interaction of intercalating agents with DNA typically leads to an increase in the viscosity of the DNA solution. This is a direct consequence of the lengthening and stiffening of the DNA helix upon the insertion of the intercalating molecule between base pairs. nih.govresearchgate.net This change in viscosity serves as experimental evidence for the intercalative binding mode. nih.gov The unwinding of the DNA helix at the site of intercalation also induces conformational changes in the DNA structure. ijabbr.com These alterations in DNA conformation and dynamics can interfere with the function of DNA-associated proteins, such as polymerases and topoisomerases. ijabbr.comscience.gov

Photo-Induced DNA Adduct Formation

A distinguishing feature of this compound is its ability to form covalent bonds with DNA upon activation by light. research-solution.compnas.org This photo-inducible activity is attributed to the presence of the azido (B1232118) (-N3) group.

Characterization of Covalent Photoadducts with DNA

Upon exposure to UV light, the azido group of this compound can be converted into a highly reactive nitrene intermediate. research-solution.compnas.org This intermediate can then form stable covalent bonds, or adducts, with the DNA bases. pnas.orgualberta.ca The formation of these photoadducts has been demonstrated in the presence of DNA and topoisomerase, where the inhibitor becomes covalently attached to the DNA substrate. pnas.org The sites of these covalent modifications can be identified using techniques such as primer-extension analysis and piperidine-induced cleavage of the modified DNA. pnas.org

Site and Base Specificity of Adduct Formation (e.g., Guanine (B1146940), Adenine (B156593), Cytidine (B196190) Exocyclic Amino Groups)

Research has indicated that the formation of photoadducts by this compound exhibits a degree of site and base specificity. pnas.org In the context of a topoisomerase-DNA complex, this compound has been observed to react with bases immediately adjacent to the enzyme's cleavage sites. pnas.org Specifically, studies have shown reactions with thymine (B56734) (T) residues in particular oligonucleotide sequences. pnas.org While direct evidence for covalent adduct formation with the exocyclic amino groups of guanine, adenine, and cytidine by this compound is a subject of ongoing investigation, the reactivity of the photogenerated nitrene suggests a potential for such interactions. pnas.orgnih.gov The formation of DNA adducts by various chemical agents is a known mechanism of genotoxicity and can lead to mutations if not repaired. ualberta.canih.govnih.gov

Table 1: Summary of this compound Interactions with DNA

Interaction TypeKey FeaturesExperimental Evidence
Intercalation Insertion of the planar acridine (B1665455) ring between DNA base pairs. Leads to DNA unwinding and lengthening.Increased DNA viscosity, Spectroscopic changes. ijabbr.comscience.govnih.gov
Minor Groove Binding Association of the molecule with the minor groove of the DNA helix.Spectroscopic data, Comparison with known minor groove binders. nih.govnih.gov
Photo-Induced Covalent Adducts Formation of stable covalent bonds with DNA bases upon UV activation of the azido group.Primer-extension analysis, Piperidine (B6355638) cleavage assays. research-solution.compnas.org

Spectroscopic and Mass Spectrometric Analysis of Adduct Structures

The characterization of the covalent adducts formed between this compound and nucleic acids has been accomplished through a combination of spectroscopic techniques and mass spectrometry. Upon photolysis, the azido group of this compound is converted into a highly reactive nitrene intermediate, which then forms stable covalent bonds with adjacent DNA bases.

Initial studies to identify the specific nucleobases that this compound reacts with involved photolysis of the compound in the presence of individual mononucleosides. Analysis of these reactions using mass spectrometry revealed the formation of adducts with guanine (G) and adenine (A). nih.gov This specificity is crucial for understanding the preferential binding sites of the drug on a DNA strand.

Further spectroscopic analysis, particularly primer-extension analysis, has been employed to pinpoint the exact location of these adducts on a defined DNA sequence. In studies utilizing a DNA substrate in complex with topoisomerase II, photoactivation of this compound led to the formation of covalent adducts that block the progression of DNA polymerase. The termination of primer extension at specific points allows for the identification of the modified template base. nih.gov

Another powerful technique for localizing the adducts is piperidine-induced cleavage. Covalent modification of a DNA base by this compound renders the phosphodiester backbone at that site susceptible to cleavage by piperidine. By analyzing the resulting fragments on a sequencing gel, the precise nucleotide(s) to which the drug has attached can be determined. nih.govresearchgate.net These studies have shown that this compound reacts with bases immediately adjacent to the phosphodiester bonds cleaved by topoisomerase II, providing a high-resolution map of the drug's binding site within the enzyme-DNA complex. nih.gov

Analytical TechniqueFindingsReference
Mass Spectrometry Formation of covalent adducts with Guanine (G) and Adenine (A) nucleobases. nih.gov
Primer-Extension Analysis Blocks DNA polymerase elongation, identifying the site of the adduct on the template strand. nih.gov
Piperidine-Induced Cleavage Cleaves the DNA backbone at the site of the adduct, allowing for precise localization of the modified base. nih.govresearchgate.net

Consequences of Adducts on DNA Processing and Restriction Endonuclease Cleavage

The formation of bulky covalent adducts by this compound on the DNA helix has significant consequences for DNA processing by various enzymes. One of the most direct ways to assess this interference is by examining the activity of restriction endonucleases, which recognize and cleave specific DNA sequences.

In experiments using pBR322 plasmid DNA, the effect of this compound photoadducts on the activity of a panel of restriction enzymes was investigated. In the absence of light activation, neither amsacrine nor this compound inhibited the cleavage of DNA by these enzymes. However, upon photolysis, the covalently bound this compound effectively blocked the action of several restriction endonucleases. nih.gov This inhibition is a direct consequence of the adduct distorting the DNA structure at or near the enzyme's recognition sequence, thereby preventing the enzyme from binding or carrying out its catalytic function.

The specific enzymes inhibited by the photoactivated this compound provide further information about the drug's binding preferences. The blockage of a diverse set of restriction enzymes underscores the significant steric hindrance imposed by the covalent adduct, which can disrupt the intricate protein-DNA interactions required for enzymatic processing.

Restriction EndonucleaseEffect of Photoactivated this compoundReference
AluI Blocked nih.gov
HinfI Blocked nih.gov
NciI Blocked nih.gov
NaeI Blocked nih.gov
DraI Blocked nih.gov
Sau96I Blocked nih.gov
HpaII Blocked nih.gov
HaeIII Blocked nih.gov

Interaction with Plasmid DNA Structures

Plasmid DNA, particularly in its supercoiled form, serves as a valuable model substrate for studying the interactions of DNA-binding agents like this compound. The topological state of plasmid DNA is sensitive to compounds that intercalate or form adducts, leading to changes that can be monitored by techniques such as agarose (B213101) gel electrophoresis.

Studies involving the photolysis of this compound in the presence of pBR322 plasmid DNA have been instrumental. nih.gov The formation of covalent adducts introduces lesions that can be assayed by their effect on enzymatic processes like restriction digestion, as detailed previously. Furthermore, the interaction of azido-acridine derivatives with supercoiled plasmid DNA can lead to single-strand scissions upon photoactivation. nih.gov This indicates that besides forming adducts, the reactive nitrene intermediate can also initiate reactions that lead to the cleavage of the phosphodiester backbone.

The binding of this compound to plasmid DNA, even without photoactivation, has been studied using UV spectroscopy, revealing binding characteristics similar to its parent compound, amsacrine, and confirming its properties as an intercalating agent. nih.gov When complexed with enzymes like DNA gyrase, which introduces supercoils into plasmid DNA, the effects of both m-AMSA and this compound on enzyme activity have been shown to be very similar. research-solution.com The ability to form covalent linkages upon UV irradiation makes this compound a powerful tool to "trap" and analyze the transient interactions between the drug, the enzyme, and the plasmid DNA substrate.

Elucidation of Molecular Targets and Mechanisms of Action

Topoisomerase II Interaction and "Poisoning"

Like its parent compound m-AMSA, 3-Azido-amsa functions as a classic topoisomerase II poison. oncohemakey.comnih.gov These enzymes manage DNA topology by creating transient double-strand breaks, passing another DNA segment through the break, and then religating the cleaved strands. pnas.org Topoisomerase poisons interfere with the religation step of this cycle. nih.gov

The mechanism of action involves the stabilization of the "cleavage complex," a transient intermediate where the topoisomerase II enzyme is covalently bonded to the 5' ends of the cleaved DNA. nih.govpnas.org By binding to this complex, this compound and related compounds inhibit the enzyme-mediated rejoining of the DNA strands. nih.gov This transforms the essential enzyme into a cellular toxin that generates permanent, lethal DNA double-strand breaks. researchgate.net Studies on m-AMSA, the parent compound of this compound, have shown it enhances topoisomerase II-mediated DNA breakage approximately 5-fold and inhibits the religation step by about 3.5-fold. nih.gov The stabilization of this complex is a critical step, as cell death is dependent on this form of DNA damage rather than a simple loss of topoisomerase activity. pnas.org In the absence of light, this compound induces these cleavage complexes with similar potency and at the same DNA sites as m-AMSA. research-solution.com

The use of this compound as a photo-activatable probe has been instrumental in precisely mapping the drug's binding location within the ternary topoisomerase II-DNA complex. pnas.orgnih.gov Upon photoactivation with UV light, the azido (B1232118) group is converted into a highly reactive nitrene, which then forms a covalent bond with adjacent molecules, effectively "tagging" its binding site. pnas.org This covalent attachment only occurs when topoisomerase II is present, indicating that the enzyme either creates or stabilizes a preferential binding site for the inhibitor. pnas.orgnih.gov

Two primary methodologies have been employed to identify the sites of covalent modification by this compound:

Primer-Extension Analysis: This technique uses a DNA polymerase and a labeled primer to synthesize a complementary strand of DNA. When the polymerase encounters a nucleotide that has been covalently modified by this compound, it stops, generating a truncated DNA product. The length of this product precisely maps the location of the modified base on the template strand. pnas.orgoup.com This method was used to detect strong stops in the presence of this compound, topoisomerase, and UV light, indicating the covalent modification of specific template bases. pnas.org

Piperidine-Induced Cleavage: This chemical method relies on the fact that hot piperidine (B6355638) can induce strand cleavage at the site of certain DNA base modifications. oup.comacs.orgacs.org After the this compound is covalently cross-linked to the DNA within the cleavage complex, the DNA is purified and treated with piperidine, which breaks the DNA backbone at the modified nucleotide. pnas.orgresearchgate.net The resulting fragments are analyzed by gel electrophoresis to identify the precise location of the modification. researchgate.net This method has been used to detect four distinct sites of this compound modification. researchgate.net

Through the application of primer-extension and piperidine cleavage techniques, researchers have localized the binding site of this compound with high precision. The studies, using a bacteriophage T4 type II topoisomerase and a specific DNA oligonucleotide substrate, revealed that this compound reacts with bases immediately adjacent to the two phosphodiester bonds that are cleaved by the enzyme. pnas.orgnih.gov

Specifically, four sites of modification were identified by piperidine cleavage. researchgate.net The two strongest of these sites were also confirmed by primer-extension analysis. pnas.orgresearchgate.net The covalent modifications were found at symmetrical positions relative to the DNA cleavage site:

On the top strand, a thymine (B56734) residue (T-20 in the studied sequence) was modified. pnas.org

On the bottom strand, a thymine residue (T-22 in the studied sequence) was modified. pnas.org

This strategic positioning indicates that topoisomerase II creates or stabilizes preferential binding sites for the inhibitor precisely at the points of DNA cleavage, providing a clear molecular basis for its "poisoning" activity. pnas.org

Summary of this compound Nucleotide Modification Sites
MethodologyDetected Modification Site (Top Strand)Detected Modification Site (Bottom Strand)Reference
Primer-Extension AnalysisThymine (T-20)Thymine (T-22) pnas.org
Piperidine-Induced CleavageThymine (T-20)Thymine (T-22) researchgate.net

Further insight into the drug-enzyme interaction comes from the study of drug-resistant cell lines. Mutations in the gene for topoisomerase II can confer resistance to poisons like amsacrine (B1665488) and its analogs, highlighting amino acid residues that are critical for the drug's action. nih.gov While specific mutational analyses for this compound are not detailed, studies on amsacrine-resistant human leukemia cell lines (HL-60/AMSA) are highly relevant. nih.govresearchgate.net These studies have identified point mutations in topoisomerase IIα that reduce the enzyme's sensitivity to the drug. One such study identified a single base change that is associated with the drug-resistant form of the enzyme. nih.gov The specific residues Arg486 and Glu571 in human topoisomerase IIα are implicated as being part of the drug-binding pocket or allosterically affecting it.

Known Topoisomerase IIα Mutations Conferring Amsacrine Resistance
ResidueEffect of MutationImplication for Drug InteractionReference
Arg486Confers resistance to amsacrine.Likely part of the drug-binding site or critical for the conformational change induced by the drug. researchgate.net
Glu571Contributes to drug sensitivity/resistance profile.Likely involved in the drug-protein interaction, influencing the stability of the cleavage complex. researchgate.net

Localization of Inhibitor Binding Sites within Topoisomerase-DNA Complexes

Methodologies for Site Detection (e.g., Primer-Extension Analysis, Piperidine-Induced Cleavage)

Exploration of Other Potential Enzyme Interactions (e.g., Topoisomerase I, Reverse Transcriptase)

While topoisomerase II is the primary target, the potential for this compound and its parent compound to interact with other enzymes has been explored.

Advanced Methodologies in Studying 3 Azido Amsa Molecular Biology

Photoaffinity Labeling (PAL) Strategies

Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoactivatable probe to covalently bind to its target molecule upon irradiation with light. nih.gov This method is instrumental in identifying and characterizing the binding sites of ligands like 3-Azido-amsa.

Design Principles for this compound as a Photoactivatable Probe

The design of this compound as a photoactivatable probe is centered on the strategic incorporation of a photoreactive group onto the parent compound, amsacrine (B1665488), without significantly compromising its binding affinity for its target. The key design elements include:

Affinity/Specificity Unit : The core acridine (B1665455) and methanesulfon-m-anisidide structure of amsacrine serves as the affinity unit. nih.gov This portion of the molecule is responsible for the initial, non-covalent binding to its biological target, primarily the topoisomerase II-DNA complex. pnas.org

Photoreactive Moiety : The defining feature of this compound is the aryl azide (B81097) (-N₃) group. Aryl azides are frequently used in PAL because they are relatively small, chemically stable in the dark, and can be readily synthesized. researchgate.net Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, ideally within the binding site of the target. nih.govbiologiachile.cl

Reporter Tag : While this compound itself does not inherently contain a reporter tag, its design allows for the subsequent detection of the covalently formed adducts, for instance, through the use of radiolabeled derivatives or by subsequent attachment of a reporter tag via other chemical means. nih.gov

The placement of the azido (B1232118) group at the 3-position of the acridine ring is a critical design choice, intended to probe the specific molecular environment of that region of the molecule when bound to its target.

Application in Target Identification and Binding Site Characterization

Photoaffinity labeling with this compound has been successfully employed to pinpoint its binding location within a defined biological complex. A notable application is the localization of its binding site within a cleavage complex formed by a DNA oligonucleotide and the bacteriophage T4 type II DNA topoisomerase. pnas.org

In these experiments, the this compound probe was incubated with the topoisomerase-DNA complex and then irradiated with UV light to induce covalent cross-linking. The sites of inhibitor attachment were then identified using two primary methods:

Primer-Extension Analysis : This technique revealed that the covalent modification by this compound blocked the progression of DNA polymerase, indicating the precise location of the adduct on the DNA template. pnas.org

Piperidine-Induced Cleavage : Following photoactivation, the DNA was treated with piperidine (B6355638), which induces strand cleavage at the site of base modification. This method confirmed the locations of covalent attachment. pnas.orgresearchgate.net

The results from these studies demonstrated that this compound covalently modifies bases that are immediately adjacent to the phosphodiester bonds cleaved by the topoisomerase enzyme. pnas.orgresearchgate.net This indicates that the topoisomerase either creates or stabilizes a preferential binding site for the inhibitor right at the sites of DNA cleavage. pnas.org

MethodFindingReference
Primer-Extension AnalysisStrong stops in primer extension indicated covalent modification of template bases. pnas.org
Piperidine CleavageCleavage products corresponded to bases adjacent to topoisomerase cleavage sites. pnas.orgresearchgate.net

Integration with "Click Chemistry" for Reporter Tag Attachment

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile method for attaching reporter tags to photoaffinity probes. nih.govebin.pub This strategy enhances the utility of PAL by separating the photolabeling event from the detection step.

In the context of this compound, this would involve a two-component system:

Modified Photoaffinity Probe : A derivative of this compound would be synthesized to include an alkyne handle.

Reporter Tag with Azide : A separate molecule containing a reporter tag (e.g., a fluorophore or biotin) would be functionalized with a terminal azide. nih.gov

After photolabeling the target protein with the alkyne-modified this compound, the reporter tag can be "clicked" onto the covalently bound probe. This approach offers several advantages, including the ability to use smaller, less sterically hindered probes during the initial binding and photolabeling stages, potentially improving cell permeability and target engagement. The reporter tag is only introduced at the final stage for detection and isolation of the probe-protein adducts. nih.gov While direct literature on the application of click chemistry with this compound is not prevalent, the principles are widely applicable to PAL probes. nih.govscience.gov

Biophysical and Spectroscopic Characterization Techniques

Biophysical and spectroscopic methods are essential for studying the non-covalent interactions of this compound with its biological targets, particularly DNA, and for structurally characterizing the covalent adducts formed after photoactivation.

UV/Vis Spectroscopy for DNA Interaction and Conformational Changes

UV/Vis spectroscopy is a fundamental technique used to monitor the binding of small molecules to DNA. The interaction of a ligand with DNA can lead to changes in the ligand's absorption spectrum. mdpi.com These changes provide insights into the binding mode and affinity. Key spectral changes include:

Hypochromism/Hyperchromism : A decrease (hypochromism) or increase (hyperchromism) in absorbance intensity. Hypochromism is often indicative of an intercalation binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.govnih.gov

Bathochromic/Hypsochromic Shift : A shift of the maximum absorption wavelength to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. A bathochromic shift can also suggest intercalation. nih.govresearchgate.net

Studies on related acridine derivatives and other azido-containing compounds have demonstrated these principles. For example, the interaction of 3'-azido-3'-deamino daunorubicin (B1662515) with calf thymus DNA resulted in significant hypochromicity, supporting an intercalative binding mode. nih.gov Similarly, various acridine-thiosemicarbazone derivatives exhibit hyperchromic or hypochromic effects upon binding to DNA. nih.gov By titrating this compound with increasing concentrations of DNA and monitoring the changes in its UV/Vis spectrum, researchers can determine binding constants and infer the nature of the interaction.

Spectral ChangePotential Interpretation
Hypochromism (Decreased Absorbance)Intercalation between DNA base pairs.
Hyperchromism (Increased Absorbance)Complex formation, potential for groove binding or other interactions.
Bathochromic Shift (Red Shift)Intercalation, stabilization of the excited state.
Hypsochromic Shift (Blue Shift)Non-intercalative binding modes.

Advanced Mass Spectrometry for Adduct Elucidation (e.g., EI, CI, FAB MS, MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of the covalent adducts formed between this compound and its biological targets, such as proteins or DNA. fiu.edu After photoaffinity labeling, the target molecule is often subjected to enzymatic or chemical digestion to generate smaller fragments. These fragments, some of which will contain the covalently attached this compound remnant, can then be analyzed by MS.

Different ionization techniques are employed based on the nature of the analyte:

Hard Ionization (e.g., Electron Impact - EI) : This method imparts high energy, often leading to extensive fragmentation of the molecule. tofwerk.com While this provides structural information, it can sometimes result in the loss of the molecular ion, making it difficult to identify the intact adduct. acdlabs.com

Soft Ionization (e.g., Chemical Ionization - CI, Fast Atom Bombardment - FAB, Electrospray Ionization - ESI) : These techniques are gentler, producing ions with less internal energy. emory.edu They are more likely to generate intact molecular ions of the adduct, which is crucial for determining its mass. FAB, for instance, was a popular technique for non-volatile compounds and often produces protonated molecules. emory.edu

Fluorescence Spectroscopy for Binding Dynamics and Displacement Assays

Fluorescence spectroscopy is a powerful technique for elucidating the binding dynamics between small molecules and macromolecules like DNA. This method relies on the intrinsic fluorescence of a compound or the displacement of a fluorescent probe. In the context of acridine derivatives, the aromatic acridine ring often possesses fluorescent properties that are sensitive to its local environment. When a molecule like this compound binds to DNA, changes in the fluorescence intensity, emission wavelength, and polarization can be observed.

Typically, the fluorescence of an intercalating agent is quenched upon binding to DNA. nih.gov This quenching occurs because the DNA base pairs, particularly guanine (B1146940), can act as electron donors, leading to a static quenching mechanism where a non-fluorescent ground-state complex is formed between the ligand and DNA. nih.gov For instance, studies on the related compound 3'-azido-3'-deamino daunorubicin (ADNR) showed that its fluorescence was strongly quenched through a static mechanism upon the addition of calf thymus DNA (ctDNA), indicating binding. nih.gov The analysis of this quenching allows for the determination of key binding parameters.

A competitive binding assay using a well-known DNA intercalator like ethidium (B1194527) bromide (EB) is another common fluorescence-based method. In this assay, the fluorescence of an EB-DNA complex is monitored as the test compound is added. If the compound displaces the intercalated EB from the DNA, a decrease in the fluorescence intensity of the EB-DNA complex is observed. researchgate.net This provides strong evidence for an intercalative binding mode. For example, interaction studies of some acridine-thiosemicarbazone derivatives demonstrated a decrease in the fluorescence of the ctDNA-ethidium bromide complex, suggesting the displacement of ethidium bromide. researchgate.netmdpi.com

The data gathered from these fluorescence titration experiments can be used to calculate binding constants (K_b) and quenching constants (K_SV), which quantify the affinity of the ligand for DNA.

Table 1: Representative Fluorescence Spectroscopy Data for Acridine Derivatives Interacting with ctDNA Data based on studies of related acridine compounds.

DerivativeBinding Constant (K_b) (M⁻¹)Quenching Constant (K_SV) (M⁻¹)Observed Effect on Fluorescence
Acridine-thiosemicarbazone 3a3.77 × 10⁵0.92 × 10⁴Quenching
Acridine-thiosemicarbazone 3f1.0 × 10⁶2.18 × 10⁴Quenching
3'-azido-3'-deamino daunorubicinNot explicitly stated, but strong quenching observedNot explicitly stated, but strong quenching observedQuenching

This table is interactive. You can sort and filter the data.

Viscometric Analysis for DNA Intercalation Assessment

Viscometry is a classical and definitive method for determining the binding mode of a small molecule to DNA. The viscosity of a DNA solution is highly sensitive to changes in the length of the DNA helix. When a compound binds to DNA via intercalation—inserting itself between the base pairs—it causes the DNA helix to unwind slightly and increase in length to accommodate the ligand. This elongation of the DNA molecule leads to a measurable increase in the relative viscosity of the DNA solution.

Conversely, ligands that bind in the grooves of the DNA or through electrostatic interactions typically cause less significant changes, or even a slight decrease, in the viscosity of the DNA solution. Therefore, a significant increase in viscosity upon the addition of a compound like this compound is considered strong evidence for an intercalative binding mode. Spectroscopic and viscometric studies on the related compound 3ʹ-azido-daunorubicin thiosemicarbazone have been used to investigate its interaction with DNA. researchgate.net While detailed data for this compound is not publicly available, the principle remains a cornerstone for characterizing such DNA-binding agents. The magnitude of the viscosity increase can also provide qualitative insights into the strength of the intercalative interaction.

Computational Modeling and Simulation Approaches for Ligand-DNA and Ligand-Enzyme Interactions

Computational modeling and molecular simulations have become indispensable tools for gaining atomic-level insights into the interactions between a ligand like this compound and its biological targets, namely DNA and enzymes such as topoisomerase II. nih.govresearchgate.net These methods complement experimental data by providing a three-dimensional visualization of the binding and elucidating the specific forces that stabilize the complex. researchgate.net

Ligand-DNA Interactions: Molecular docking simulations can predict the preferred binding mode of this compound to a DNA sequence, distinguishing between intercalation and groove binding. researchgate.net These models can identify the specific binding site, the orientation of the ligand within the DNA helix, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net For example, computational modeling of the related 3'-azido-3'-deamino daunorubicin (ADNR) supported experimental results, confirming an intercalative binding mode and suggesting that hydrogen bonding forces were the primary drivers of the interaction. nih.gov

Ligand-Enzyme Interactions: Amsacrine and its derivatives are known to be topoisomerase II poisons, stabilizing the covalent complex formed between the enzyme and DNA. nih.govscience.gov Molecular dynamics (MD) simulations can be employed to model this ternary complex (this compound-DNA-topoisomerase II). researchgate.netchemrxiv.org MD simulations explore the stability and dynamics of these complexes over time, revealing how the ligand influences the enzyme's conformation and function. nih.gov These simulations can highlight the crucial amino acid residues in the enzyme's binding pocket that interact with the ligand, providing a rationale for the drug's activity and specificity. nih.govnih.gov Understanding these interactions is critical, as studies with amsacrine (m-AMSA) suggest that while the acridine moiety is responsible for DNA intercalation, the side chain (headgroup) is crucial for the specific interactions within the topoisomerase II-DNA cleavage complex that determine its poisoning activity. nih.gov

Table 2: Computational Approaches for Studying Ligand Interactions

Computational MethodTargetKey Insights Provided
Molecular Docking DNAPreferred binding mode (intercalation vs. groove), specific binding site, visualization of hydrogen bonds and hydrophobic interactions. researchgate.net
Molecular Docking EnzymeIdentification of ligand binding pocket, prediction of binding affinity (scoring), key amino acid interactions. nih.gov
Molecular Dynamics (MD) Simulation Ligand-DNA ComplexStability of the binding mode over time, conformational changes in DNA, calculation of binding free energies. mdpi.com
Molecular Dynamics (MD) Simulation Ligand-Enzyme-DNA Ternary ComplexStability of the ternary complex, dynamic movements of the ligand and protein, identification of critical stabilizing interactions, conformational changes induced in the enzyme. researchgate.netchemrxiv.org

This table is interactive. You can sort and filter the data.


Structure Activity Relationship Sar Investigations of Azidoacridine Analogs

Impact of Acridine (B1665455) Core and Substituent Modifications on Molecular Interactions

The structure of 9-anilinoacridines can be broadly divided into two key components: the tricyclic acridine chromophore and the 9-anilino side chain. Both components are critical, and modifications to either can profoundly influence the compound's interactions with its biological targets.

The acridine core serves as the primary DNA-intercalating moiety. nih.govnih.gov Its planarity is essential for effective insertion into the DNA double helix. mdpi.com The significance of the acridine nucleus is highlighted by studies where its replacement with other systems, such as the 2-oxo-2H-pyrano[2,3,]quinolone system, resulted in a drastic reduction in the ability to intercalate into DNA and subsequent anticancer activity. nih.gov

Modifications to the substituents on both the acridine and the anilino rings play a pivotal role in defining the molecule's biological profile. nih.govresearchgate.net For instance, the position of substituents on the anilino ring of m-AMSA analogs has a quantifiable effect on DNA binding and antileukemic activity. nih.gov

Key findings from SAR studies on 9-anilinoacridines include:

Anilino Ring Substitution: The presence of an electron-donating substituent, such as a methoxy (B1213986) or amino group, at the 1' and 2' positions of the anilino ring enhances DNA-drug binding. nih.gov Conversely, placing a substituent at the 3' position can lead to steric hindrance, which inhibits the entry of the acridine ring into the DNA intercalation site and lowers binding affinity. nih.gov

Role of the Sulfonamide Group: In m-AMSA, the methanesulfonamide (B31651) group (-NHSO2CH3) is a key feature. Replacing this group with a carboxylate (-COOH) functionality retains antitumor activity, but only when the carboxylate is at the 1' position. nih.gov This suggests a specific spatial and electronic requirement for substituents at this position to maintain interaction with the target enzyme complex.

Acridine Ring Substitution: The C-7 substituent on the acridine core has been reported to have a major impact on activity, affecting potency and physicochemical properties. researchgate.net The introduction of various groups at different positions on the acridine ring has been explored to modulate activity. For example, combining the acridine ring with moieties like thiosemicarbazones can positively influence the intercalation capacity. nih.gov

The following table summarizes the influence of certain substituent modifications on the activity of 9-anilinoacridine (B1211779) analogs, providing a framework for understanding 3-Azido-amsa.

Compound Class/ModificationPosition of ModificationSubstituentImpact on Activity/BindingReference
9-Anilinoacridine1' or 2' on Anilino RingElectron-donating group (e.g., -OCH3, -NH2)Improves DNA-drug binding nih.gov
9-Anilinoacridine3' on Anilino RingGeneral SubstituentLowers DNA binding affinity due to steric inhibition nih.gov
m-AMSA Analog1' on Anilino Ring-COOH (replacing -NHSO2CH3)Retains antitumor activity nih.gov
m-AMSA Analog3' on Anilino Ring-CH2COOH (replacing -NHSO2CH3)Compound becomes inactive nih.gov
Acridine CoreGeneralReplacement with 2-oxo-2H-pyrano[2,3,]quinoloneDrastically reduces anticancer activity and intercalation nih.gov

Rational Design Principles for Modulating DNA Binding Affinity and Target Specificity

Rational drug design for acridine analogs like this compound is guided by the principle of optimizing interactions with the DNA-topoisomerase II complex. While DNA intercalation is a prerequisite, it is not the sole determinant of activity. science.gov Much of the potency and specificity of a topoisomerase II poison is determined by the side chain, which interacts with the enzyme itself. nih.govscience.gov Therefore, design strategies focus on modulating both DNA binding and enzyme inhibition.

Key principles in the rational design of these analogs include:

Optimizing the Intercalator: While the acridine core is generally conserved, minor modifications can be made to fine-tune its electronic properties and enhance π-π stacking interactions with DNA base pairs. rsc.org

Modifying the Side Chain for Enzyme Targeting: The side chain is the most common site of modification. Its structure, length, and flexibility are critical. For instance, in bis-acridines (where two acridine units are linked), the length of the linker chain is a key factor influencing DNA binding affinity and biological activity. clockss.org

Enhancing Target Specificity: Structural variations between topoisomerase isoforms (e.g., topoisomerase IIα and IIβ) offer an opportunity for rational design of isoform-selective inhibitors. acs.org By exploiting these subtle differences in the drug-binding pocket, substituents can be designed to interact favorably with one isoform over the other, potentially leading to improved therapeutic profiles. acs.org For example, the presence of a glutamine residue in topoisomerase IIβ versus a methionine in topoisomerase IIα at a key drug-interacting position can be exploited to achieve selectivity. acs.org

Utilizing Computational Modeling: In silico methods, including molecular docking, are increasingly used to predict how newly designed analogs will interact with DNA and topoisomerase enzymes. rsc.orgjppres.com These computational studies help in understanding intermolecular interactions, predicting binding affinities, and prioritizing which compounds to synthesize and test, thereby streamlining the design process. jppres.combeilstein-journals.org

The following table presents DNA binding data for m-AMSA and a related acridine derivative, illustrating how structural changes affect this key parameter.

CompoundDescriptionDNA Binding Constant (Kb) (M-1)Reference
Amsacrine (B1665488) (m-AMSA)Parent compound of this compound1.2 × 104 nih.gov
3,6-bis(3-alkylguanidino)acridinesAcridine derivatives with different side chains1.25 × 105 to 5.26 × 105 nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a critical factor that can profoundly influence biological activity. For acridine-based compounds, the specific spatial orientation of substituents can dictate the efficiency of DNA intercalation and the precise fit within the enzyme's binding pocket.

While specific stereoisomers of this compound are not extensively detailed in the available literature, principles derived from its parent compound, m-AMSA, and other structurally related inhibitors are highly relevant. A crucial insight into the importance of stereochemistry for 9-anilinoacridines comes from comparing m-AMSA (3'-methoxy) with its isomer o-AMSA (2'-methoxy). The 3'-methoxy group in m-AMSA is thought to positively affect drug function by sterically restricting the rotation of the anilino head group, locking it into a conformation that is favorable for interaction within the ternary drug-DNA-enzyme complex. science.gov In contrast, moving the methoxy group to the 2' position (o-AMSA) abrogates drug function. This is believed to be due to increased rotational freedom of the head group, which impairs the necessary interactions. science.gov

Future Research Directions and Methodological Advances

Development of Next-Generation Photoaffinity Probes with Enhanced Specificity and Efficiency

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of bioactive molecules. mdpi.comrsc.org Probes like 3-Azido-amsa are designed with a photoreactive group—in this case, an aryl azide (B81097)—that, upon UV irradiation, forms a highly reactive nitrene intermediate capable of forming a covalent bond with nearby molecules, typically the target protein. researchgate.net However, the pursuit of more precise and efficient tools is a constant in the field.

Future research is focused on overcoming the inherent limitations of first-generation probes. A primary challenge with photoreactive groups like aryl azides and benzophenones is their potential for nonspecific binding and off-target labeling, as the generated reactive species can interact with any proximal amino acid residue. researchgate.net Furthermore, bulky photoreactive groups such as benzophenone (B1666685) can cause steric hindrance, potentially interfering with the probe's ability to bind to its target protein. researchgate.net

The development of next-generation probes is moving towards smaller, more efficient, and more stable photoreactive moieties. Diazirines, for example, are increasingly popular because they are smaller than aryl azides and benzophenones, minimizing potential steric interference within a protein's binding site. researchgate.netnih.gov Upon photoactivation, diazirines generate carbenes, which are also highly reactive but can offer improved cross-linking efficiency. nih.gov The smaller size and high reactivity of diazirines can lead to higher specificity, as the probe must be in very close proximity to the target for the short-lived carbene to react. nih.gov

Another avenue of advancement is the development of probes that can be activated by longer wavelength light, which is less damaging to biological samples compared to the UV light typically used for aryl azide activation. nih.gov The goal is to create a new toolkit of photoaffinity probes with tailored properties, allowing researchers to select the optimal tool for their specific biological question.

Table 1: Comparison of Common Photoreactive Groups for Next-Generation Probes

Photoreactive Group Precursor Reactive Intermediate Key Advantages Key Disadvantages
Aryl Azide Aryl Azide Nitrene Relatively straightforward synthesis. Requires UV activation; can have higher off-target labeling. researchgate.net
Benzophenone Benzophenone Triplet Ketone Chemically stable; less prone to intramolecular reactions. Bulky size can cause steric hindrance; requires UV activation. researchgate.netnih.gov
Diazirine Diazirine Carbene Small size minimizes perturbation; high cross-linking efficiency. researchgate.netnih.gov Synthesis can be complex and lengthy. nih.gov

| Diaryltetrazole | Diaryltetrazole | Carbene/Nitrile Imine | Can reduce background labeling with excellent crosslinking efficiency. rsc.org | A newer technology, less widely adopted than other groups. |

Integration with Advanced Omics Technologies for Systems-Level Understanding

The true power of photoaffinity labeling is realized when it is coupled with advanced analytical techniques, particularly "omics" technologies. humanspecificresearch.org The integration of PAL with proteomics, known as chemoproteomics, allows for the large-scale, unbiased identification of a probe's cellular protein targets. After a probe like this compound is used to covalently label its targets in live cells or cell lysates, the proteins are digested, and the labeled peptides are identified using mass spectrometry. nih.gov This provides a comprehensive map of the small molecule's interactions within the proteome.

Future applications will increasingly integrate PAL-proteomics with other omics layers to achieve a systems-level understanding of a compound's effects. nih.govmdpi.com For instance, by combining the identified protein targets (proteomics) with data on how the compound alters gene expression (transcriptomics) and metabolite levels (metabolomics), researchers can build a holistic picture of the downstream cellular response. nih.gov This multi-omics approach can uncover the complex signaling pathways and molecular networks affected by the compound, moving beyond the identification of a single target to understanding the broader biological context. nih.gov

This integrated strategy is particularly valuable in drug discovery for identifying not only the primary therapeutic target but also potential off-targets that could lead to adverse effects. rsc.org It can also help elucidate mechanisms of drug resistance and identify predictive biomarkers for patient response. humanspecificresearch.orgnih.gov The use of advanced 3-D in vitro tumor models, such as patient-derived organoids, in conjunction with these integrated omics approaches, promises to provide more clinically relevant insights into drug efficacy and mechanism of action. nih.gov

Table 2: Application of Omics Technologies in Conjunction with Photoaffinity Labeling

Omics Technology Information Provided Application in Systems Biology
Proteomics Identifies the direct protein targets covalently labeled by the probe. Elucidates the primary mechanism of action and identifies off-targets. humanspecificresearch.org
Transcriptomics Measures changes in gene expression (mRNA levels) following treatment. Reveals downstream effects on gene regulation and cellular pathways. nih.gov
Metabolomics Quantifies changes in small-molecule metabolites. Uncovers alterations in metabolic pathways and cellular energy status. humanspecificresearch.org

| Genomics | Analyzes the genetic makeup of the cells or organism. | Correlates drug response with specific genetic features or mutations. nih.gov |

Exploration of Novel Azidoacridine Scaffolds for Chemical Biology Applications

The acridine (B1665455) structure is a versatile and privileged scaffold in medicinal chemistry and chemical biology. mdpi.com Its planar, π-conjugated system facilitates interactions with biological macromolecules, most notably through DNA intercalation, but also through binding to enzymes like topoisomerases. mdpi.com The core acridine structure can be extensively modified, allowing for the synthesis of analogues with a wide spectrum of biological activities. ugent.be

Future research will focus on the rational design and synthesis of novel azidoacridine scaffolds to create new chemical probes for various applications. researchgate.net This involves more than simply using this compound; it means creating libraries of new molecules where the position of the azido (B1232118) group, the nature of the side chains, and the core heterocyclic structure are systematically varied. For example, the introduction of nitrogen atoms into the acridine core to create aza-acridines can significantly influence the molecule's stability and biological properties. mdpi.com

By strategically designing novel acridine-based probes, researchers can aim to:

Target different classes of proteins: While amsacrine (B1665488) derivatives are known topoisomerase inhibitors, new scaffolds could be designed to target other enzymes or protein-protein interactions.

Develop probes with tailored properties: Modifications can be made to improve water solubility, cell permeability, or photophysical properties.

Create tools for specific biological questions: For instance, screening libraries of novel azidoacridines could lead to the discovery of new trypanocidal agents or other anti-parasitic compounds. nih.gov

This exploration of chemical space, guided by computational modeling and phenotype-directed screening, will expand the utility of the azidoacridine framework far beyond its current applications, providing a rich source of new tools for interrogating biological systems. rsc.orguniversiteitleiden.nl

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Amsacrine
Benzophenone
Diazirine
Diaryltetrazole

Q & A

Q. How can researchers optimize the synthesis of 3-Azido-amsa to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) followed by rigorous purification (e.g., column chromatography, recrystallization). Analytical techniques like HPLC and NMR should validate purity . Use standardized protocols for azide-containing compounds to minimize side reactions . Document all steps in detail to ensure reproducibility .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H/¹³C) to verify functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • FT-IR to detect the azide stretch (~2100 cm⁻¹).
    Cross-validate results with computational simulations (e.g., DFT) .

Q. How should stability studies of this compound under varying pH and temperature conditions be designed?

  • Methodological Answer : Conduct accelerated stability testing:
  • Use buffer solutions (pH 2–9) and temperatures (4°C–40°C).
  • Monitor degradation via HPLC at regular intervals.
  • Apply Arrhenius kinetics to predict shelf life .

Q. What criteria define a well-formulated hypothesis for studying this compound’s biological activity?

  • Methodological Answer : A hypothesis must:
  • Be testable (e.g., "this compound inhibits Enzyme X via covalent modification").
  • Align with prior literature on analogous azide compounds .
  • Specify independent (e.g., concentration) and dependent variables (e.g., enzyme activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

  • Methodological Answer :
  • Re-evaluate computational models (e.g., solvent effects, transition-state approximations).
  • Validate with kinetic isotope effects or isotopic labeling experiments.
  • Use mixed-methods approaches to triangulate findings .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Employ click chemistry (e.g., CuAAC) to track cellular uptake and target engagement.
  • Combine proteomics (e.g., affinity pulldown) with metabolomics to map interaction networks.
  • Use CRISPR-Cas9 knockouts to validate target specificity .

Q. How should researchers design dose-response studies to assess this compound’s toxicity thresholds?

  • Methodological Answer :
  • Apply the OECD 423 guideline for acute oral toxicity.
  • Use logarithmic dosing (e.g., 0.1–100 µM) in in vitro assays (e.g., MTT, apoptosis markers).
  • Analyze data with nonlinear regression models (e.g., Hill equation) .

Q. What strategies mitigate biases in interpreting this compound’s pharmacokinetic data from animal models?

  • Methodological Answer :
  • Randomize treatment groups and use blinded assessments.
  • Include vehicle controls and baseline measurements.
  • Apply Bayesian statistics to account for inter-individual variability .

Q. How can researchers integrate fragmented literature on this compound’s analogs into a cohesive structure-activity relationship (SAR) analysis?

  • Methodological Answer :
  • Perform systematic reviews using PRISMA guidelines to collate data.
  • Use cheminformatics tools (e.g., MOE, Schrodinger) for 3D-QSAR modeling.
  • Validate hypotheses with synthetic derivatives .

Q. What ethical and reproducibility standards apply to publishing this compound research?

  • Methodological Answer :
  • Disclose all synthetic procedures, including failed attempts.
  • Share raw data (e.g., NMR spectra, assay readouts) in public repositories.
  • Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Data Presentation and Analysis

  • Tables : Organize stability or toxicity data with clear headings (e.g., "Degradation Rate at pH 7.4"). Place large datasets in appendices .
  • Figures : Use line graphs for kinetic data and heatmaps for omics results. Annotate statistical significance (e.g., *p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.